2,5-Diaminopyridine

Vue d'ensemble

Description

Synthesis Analysis

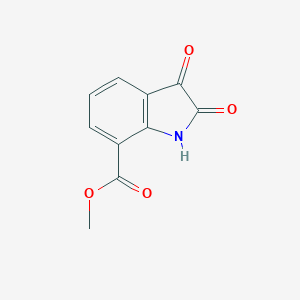

2,5-Diaminopyridine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C . It may be used in the preparation of 6-acetamidoimidazo and organo-soluble polyimides by reacting with different dianhydride monomers .Molecular Structure Analysis

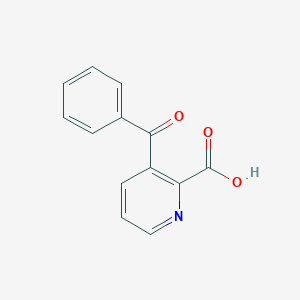

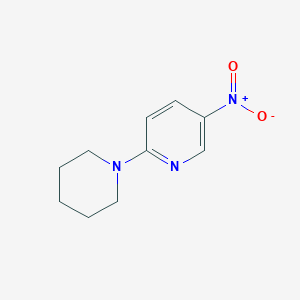

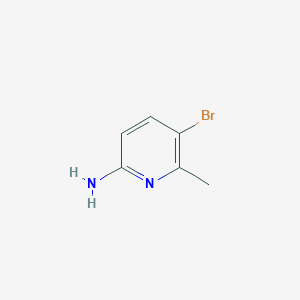

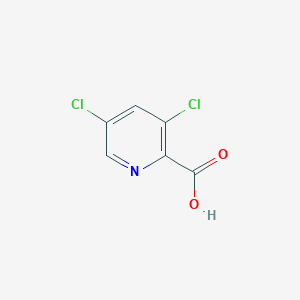

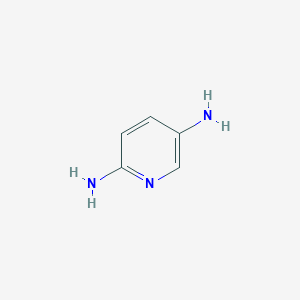

The molecular structure of 2,5-Diaminopyridine is represented by the SMILES stringNc1ccc(N)nc1 . The InChI key is MIROPXUFDXCYLG-UHFFFAOYSA-N . Chemical Reactions Analysis

2,5-Diaminopyridine is involved in the preparation of 6-acetamidoimidazo and organo-soluble polyimides by reacting with different dianhydride monomers . These polyimides form the precursor for preparing novel polyimide-silica composites .Physical And Chemical Properties Analysis

2,5-Diaminopyridine has a boiling point of 180 °C/12 mmHg (lit.) . It is a solid substance with a melting point of 110.3°C . It is soluble in water at 24 mg/mL (20 °C) .Applications De Recherche Scientifique

2,5-Diaminopyridine: A Comprehensive Analysis of Scientific Research Applications

Polyimide-Silica Composite Precursors: 2,5-Diaminopyridine is used in the synthesis of organo-soluble polyimides by reacting with various dianhydride monomers. These polyimides serve as precursors for creating innovative polyimide-silica composites, which have potential applications in advanced materials science due to their thermal stability and mechanical properties .

Synthesis of Heterocyclic Compounds: It serves as a starting material for synthesizing heterocyclic compounds like 6-acetamidoimidazo[1,2-a]pyridine. Such compounds are valuable in pharmaceuticals and agrochemicals due to their biological activities .

Transition Metal Complexes: Schiff bases derived from 2,5-Diaminopyridine can form complexes with transition metals such as Co^+2, Ni^+2, Cu^+2, Zn^+2, and Cd^+2. These complexes are studied for their potential applications in catalysis and materials science .

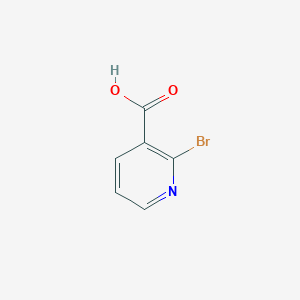

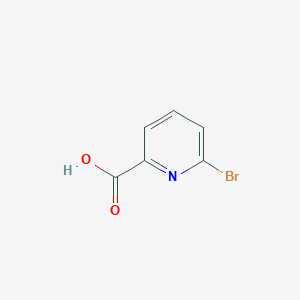

Cyanation Reactions: It is used in cyanation reactions to produce compounds like 3,4-diaminopyridine-2,5-dicarbonitrile, which can be further utilized in various chemical syntheses and potentially in pharmaceutical research .

Safety and Hazards

2,5-Diaminopyridine is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 2,5-Diaminopyridine is the voltage-gated potassium channels present in nerve terminals . These channels play a crucial role in the regulation of the action potential duration and the release of neurotransmitters .

Mode of Action

2,5-Diaminopyridine works by blocking the efflux of potassium ions through these channels . This action prolongs the duration of the action potential, which in turn allows calcium channels to remain open for a longer time . The extended opening of these calcium channels facilitates a greater release of acetylcholine, a neurotransmitter, which can then stimulate muscle at the end plate .

Biochemical Pathways

The action of 2,5-Diaminopyridine primarily affects the neuromuscular transmission pathway . By enhancing the release of acetylcholine, it improves the communication between nerve cells and muscle cells . This can have significant downstream effects, particularly in conditions where this communication is impaired, such as Lambert-Eaton Myasthenic Syndrome (LEMS) .

Pharmacokinetics

2,5-Diaminopyridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . It is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life of 2,5-Diaminopyridine is approximately 2.5 hours, and that of 3-N-acetylamifampridine is around 4 hours . The compound is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Result of Action

The increased release of acetylcholine at the neuromuscular junction enhances muscle stimulation . This can lead to improved muscle strength and reduced muscle weakness, particularly in conditions like LEMS where these symptoms are prevalent .

Propriétés

IUPAC Name |

pyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIROPXUFDXCYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195765 | |

| Record name | Pyridine, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminopyridine | |

CAS RN |

4318-76-7 | |

| Record name | 2,5-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIAMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6OLZ060HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2,5-diaminopyridine in material science?

A1: 2,5-Diaminopyridine serves as a versatile building block for synthesizing conjugated microporous polymers (CMPs) [, ]. These polymers find applications in supercapacitors due to their tunable porosities and reversible redox properties. Specifically, 2,5-diaminopyridine is employed in the Buchwald-Hartwig cross-coupling reaction to create amine-linked conjugated microporous polytriphenylamine (PTPA) networks []. These materials show promise as electrode materials for high-performance energy storage devices.

Q2: How does the structure of 2,5-diaminopyridine influence its use in dye formulations?

A2: 2,5-Diaminopyridine derivatives are explored as potential oxidation bases in dye compositions for keratin fibers, such as human hair [, , , ]. These compounds likely participate in redox reactions during the dyeing process, enabling the formation of colored compounds within the hair shaft. The specific position of the amine groups on the pyridine ring is crucial for its reactivity and interaction with other dye components.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of 2,5-diaminopyridine derivatives?

A3: While the provided abstracts don't delve deep into specific SAR studies, one study investigates the effects of 4-aminopyridine on non-adrenergic inhibitory neurotransmission []. Although focused on a different isomer, this research highlights the importance of the amine group's position on the pyridine ring for biological activity. This suggests that modifications to the 2,5-diaminopyridine structure could significantly impact its activity and potential applications.

Q4: What analytical techniques are commonly employed to characterize 2,5-diaminopyridine and its derivatives?

A4: Researchers utilize various techniques to characterize 2,5-diaminopyridine and its derivatives. Common methods include Fourier Transform Infrared Spectroscopy (FT-IR) for identifying functional groups, 1H Nuclear Magnetic Resonance (1H-NMR) for structural elucidation, and elemental analysis to confirm the chemical composition []. These techniques provide valuable information about the compound's identity, purity, and structural features.

Q5: Beyond its applications in materials science and dyes, are there other areas where 2,5-diaminopyridine is being investigated?

A5: Yes, 2,5-diaminopyridine serves as a starting material for synthesizing various heterocyclic compounds, including oxazepines and tetrazoles []. These heterocycles are recognized for their potential biological activities and applications in medicinal chemistry. This highlights the versatility of 2,5-diaminopyridine as a building block for creating diverse molecular architectures with potential applications in various fields.

Q6: Are there any known computational studies on 2,5-diaminopyridine?

A7: While the provided abstracts don't directly reference computational studies, research on intermolecular interactions in mono- and diaminopyridine crystals uses an energetic viewpoint [], suggesting the application of computational methods. Such studies can provide insights into the compound's crystal packing, stability, and other physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.